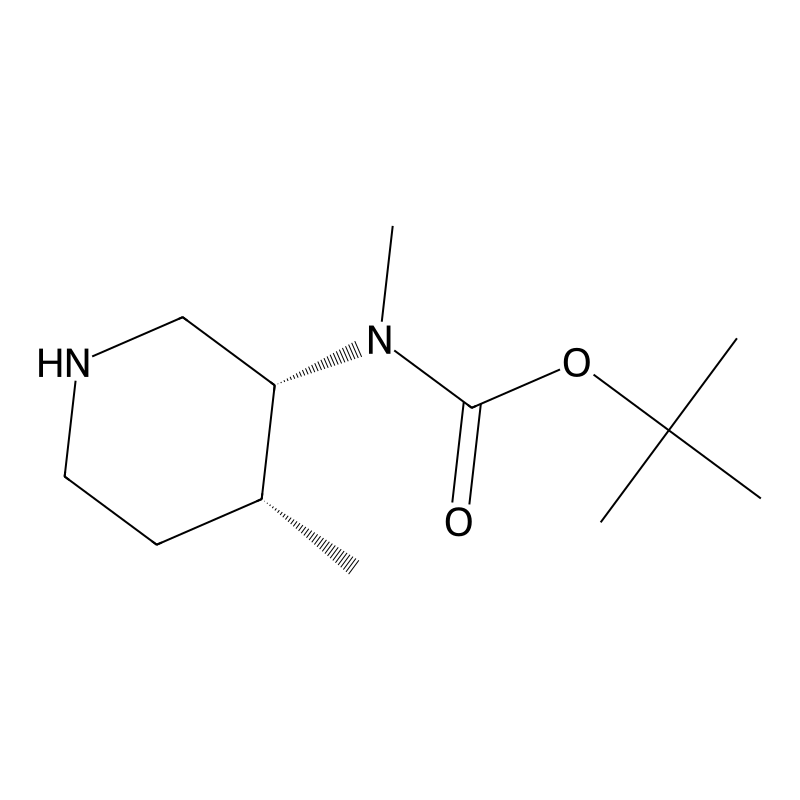

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Adsorption and Oxidation Combined Processes on Methyl Tert-Butyl Ether Removal

Application

The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance.

Methods

The mechanism and application of adsorption and oxidation combined process are used to remove methyl tert-butyl ether. The materials commonly used in combined process, such as zeolite and activated carbon, are compared.

Results

Various conditions affecting the removal efficiency, such as temperature, pH, coexisting anions, are analyzed.

AlphaFold 3 AI Model by Google DeepMind and Isomorphic Labs

Application

Methods

Results

Interactions Between Proteins and Excipients in the Presence of Tert-Butyl Alcohol

Application

Methods

Results

- This compound is available for purchase from various chemical suppliers . It has a CAS Number of 1640972-09-3 . The compound is stored at room temperature and is in the form of an oil . It has a molecular weight of 228.33 .

tert-Butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate hydrochloride

- This compound is available for purchase from various chemical suppliers . It has a CAS Number of 1640972-09-3 . The compound is stored at room temperature and is in the form of an oil . It has a molecular weight of 228.33 .

tert-Butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate

tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate hydrochloride

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a compound characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a piperidine ring. This compound is part of the carbamate family, known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the piperidine moiety contributes to its biological activity, making it a subject of interest in pharmaceutical research.

The chemical behavior of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate involves several key reactions:

- Nucleophilic Substitution: The carbamate group can undergo nucleophilic substitution reactions, which are essential for the synthesis of various derivatives.

- Deprotection Reactions: The tert-butyl group acts as a protective group for amines, allowing selective reactions at other functional sites.

- Oxidation: The compound can participate in oxidation reactions that modify its structure and enhance its reactivity in synthetic pathways .

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate exhibits significant biological activity. Research indicates that compounds with piperidine structures often show potential as:

- Anticancer Agents: Similar carbamates have been used as intermediates in the synthesis of anticancer drugs.

- Cytotoxic Activity: Studies have demonstrated that related compounds possess cytotoxic properties against various human carcinoma cell lines, suggesting potential therapeutic applications .

The synthesis of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate can be achieved through several methods:

- Cyanoacetylation: This method involves reacting a precursor with cyanoacetic acid in the presence of coupling agents like dicyclohexylcarbodiimide. This process allows for the formation of the piperidine structure while introducing functional groups necessary for biological activity .

- Nucleophilic Substitution: The carbamate can be synthesized through nucleophilic substitution reactions involving tert-butyl chloroformate and the corresponding piperidine derivative .

- Chiral Synthesis: Techniques such as asymmetric synthesis are employed to obtain enantiomerically pure compounds, crucial for enhancing biological efficacy.

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate finds applications primarily in:

- Pharmaceutical Development: As an intermediate in the synthesis of drugs targeting various diseases, particularly cancers.

- Organic Synthesis: Used as a building block in creating more complex molecules due to its reactive functional groups .

Interaction studies involving tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate focus on its binding affinity and biological interactions with various targets. These studies often assess:

- Receptor Binding: Evaluating how this compound interacts with specific receptors related to neurological functions or cancer pathways.

- Metabolic Stability: Understanding how this compound is metabolized can provide insights into its efficacy and safety profile in therapeutic contexts .

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate shares structural similarities with several other compounds within the carbamate and piperidine families. Below is a comparison highlighting its uniqueness:

Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is unique due to its specific stereochemistry and functional groups that enhance its biological activity compared to similar compounds. Its ability to act as both a protective and reactive intermediate makes it particularly valuable in synthetic chemistry and drug development.

The synthesis of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-yl)carbamate can be achieved through several well-established synthetic methodologies, each offering distinct advantages and mechanistic pathways.

Palladium-Catalyzed Cross-Coupling Approach

The most widely employed synthetic route involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with appropriate piperidine derivatives . This methodology typically utilizes cesium carbonate as the base in 1,4-dioxane solvent under elevated temperatures. The reaction mechanism proceeds through oxidative addition of the palladium catalyst to the aryl halide substrate, followed by coordination and deprotonation of the carbamate nucleophile [2]. Subsequent reductive elimination yields the desired carbamate product while regenerating the active palladium catalyst.

The mechanistic pathway involves formation of a palladium-carbamate complex that undergoes nucleophilic attack on the activated piperidine substrate. This approach has demonstrated excellent functional group tolerance and provides yields ranging from 60-90% under optimized conditions .

Hydrogenation-Based Methodology

An alternative synthetic route employs the catalytic hydrogenation of appropriately functionalized pyridine derivatives [3]. This methodology utilizes platinum oxide or palladium on carbon catalysts under hydrogen atmosphere. The reaction typically requires methanol as solvent at 60°C for 16 hours, achieving yields of 66-85% [3].

The mechanism involves initial coordination of the pyridine substrate to the metal catalyst surface, followed by sequential hydrogen addition across the aromatic ring. The stereochemical outcome is governed by substrate-controlled facial selectivity during the reduction process [4].

Reductive Amination Strategy

The reductive amination approach represents another viable synthetic pathway, involving the coupling of ketone precursors with methylamine derivatives under reducing conditions [5]. This methodology offers flexibility in substrate selection and can accommodate various substitution patterns on the piperidine ring.

The reaction mechanism proceeds through imine formation between the ketone and amine components, followed by stereoselective reduction to yield the desired carbamate product. The stereochemical control depends on the choice of reducing agent and reaction conditions [6].

Electrochemical Methodologies

Recent developments in electrochemical synthesis have provided novel approaches to carbamate formation [7] [8]. These methods utilize controlled potential electrolysis to generate reactive intermediates that undergo subsequent cyclization and functionalization reactions.

The electrochemical approach offers advantages in terms of atom economy and environmental sustainability, as it avoids the use of stoichiometric oxidizing or reducing agents [9]. Flow microreactor technology has been successfully applied to achieve preparative-scale synthesis with excellent yields [7].

Stereochemistry Control in Synthesis (Chiral Induction, Resolution)

Chiral Auxiliary-Mediated Synthesis

The stereoselective synthesis of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-yl)carbamate relies heavily on chiral auxiliary strategies and asymmetric catalysis. Chiral auxiliaries such as Evans oxazolidinones and Ellman's sulfinamide have been successfully employed to direct stereochemical outcomes [10] [11].

The mechanism of chiral induction involves temporary attachment of the chiral auxiliary to the substrate, creating a diastereomeric relationship that enables differentiation of enantiotopic faces during key bond-forming reactions. Subsequent removal of the auxiliary under mild conditions provides the enantiomerically enriched product [12].

Asymmetric Catalysis with Chiral Ligands

Chiral phosphoramidite ligands have emerged as privileged catalysts for asymmetric piperidine synthesis [13] [14]. These ligands exhibit exceptional stereoselectivity due to their modular structure and tunable electronic properties. The catalyst design enables precise control over the spatial environment surrounding the metal center, facilitating enantioselective bond formation [15].

Mechanistic studies have revealed that the stereochemical outcome is determined by a combination of steric interactions, hydrogen bonding, and electronic effects between the chiral ligand and substrate [16]. Computational analysis has identified key transition state conformations that govern the observed selectivity patterns [17].

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids represent another powerful class of organocatalysts for asymmetric piperidine synthesis [18] [19]. These catalysts operate through dual activation mechanisms, simultaneously activating both nucleophilic and electrophilic reaction partners through hydrogen bonding interactions.

The stereochemical control arises from the confined chiral environment created by the bulky substituents on the phosphoric acid catalyst. This creates a well-defined binding pocket that enforces specific substrate orientations during the stereochemistry-determining step [20] [17].

Enzymatic Resolution Strategies

Enzymatic kinetic resolution provides an alternative approach for accessing enantiomerically pure carbamate products [21]. Lipases and other hydrolytic enzymes can selectively hydrolyze one enantiomer of racemic carbamate substrates, enabling separation of enantiomers through differential reaction rates.

The enzymatic approach offers advantages in terms of mild reaction conditions and high selectivity factors. However, the theoretical maximum yield is limited to 50% for kinetic resolution processes [22].

Optimization of Reaction Conditions (Solvents, Catalysts, Temperature)

Solvent Selection and Effects

The choice of solvent system significantly impacts both reaction efficiency and stereochemical outcomes in carbamate synthesis. Polar aprotic solvents such as dimethylformamide, 1,4-dioxane, and acetonitrile have demonstrated superior performance compared to protic or non-polar alternatives [23] [24].

The solvent effects can be attributed to several factors: solvation of ionic intermediates, stabilization of transition states, and influence on catalyst coordination geometry. Computational studies have revealed that polar aprotic solvents facilitate the formation of key ion-pair intermediates while minimizing competitive side reactions [25].

Temperature optimization requires careful balance between reaction conversion and selectivity. The optimal temperature range of 60-80°C provides sufficient activation energy for the desired transformation while minimizing thermal decomposition and epimerization processes [24] [25].

Catalyst System Optimization

Cesium carbonate has emerged as the preferred base for carbamate formation reactions due to its unique properties. The "cesium effect" enhances reaction rates and selectivity through specific cation-substrate interactions that are not observed with other alkali metal bases [26].

Mechanistic investigations have demonstrated that cesium ions facilitate specific transition state conformations that favor the desired reaction pathway over competitive processes. The large ionic radius and low charge density of cesium enable optimal binding interactions with reaction intermediates [26].

Catalyst loading optimization typically involves screening in the range of 5-20 mol%. Higher loadings improve conversion for challenging substrates but may lead to increased costs and potential side reactions. The optimal loading depends on substrate reactivity and desired reaction rate [27].

Pressure and Atmosphere Control

For reactions involving carbon dioxide as a reagent, pressure optimization plays a crucial role in determining reaction efficiency [24] [23]. Higher CO2 pressures generally favor carbamate formation over competing N-alkylation reactions.

The optimal pressure range of 1-5 bar provides sufficient driving force for CO2 incorporation while maintaining practical reaction conditions. Continuous flow technology has enabled precise pressure control and improved mass transfer characteristics [24].

Temperature-Time Profiles

Reaction time optimization requires monitoring of conversion versus selectivity profiles. Extended reaction times may lead to product decomposition or epimerization, particularly for thermally sensitive substrates [28].

The use of microwave heating has demonstrated advantages in terms of reduced reaction times and improved energy efficiency. The selective heating mechanism enables rapid achievement of target temperatures while minimizing thermal gradients [29].

Industrial-Scale Production Challenges and Solutions

Raw Material Supply and Cost Management

Industrial-scale production of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-yl)carbamate faces significant challenges related to raw material cost volatility and supply chain stability [30] [31]. The prices of key starting materials, particularly specialized piperidine derivatives and chiral auxiliaries, can fluctuate dramatically based on market conditions and supplier availability.

Strategic approaches to address these challenges include establishment of long-term supplier contracts, development of alternative synthetic routes using more readily available feedstocks, and vertical integration of critical intermediate production. Companies have implemented flexible manufacturing strategies that can adapt to changing raw material costs while maintaining product quality [32].

Catalyst Recovery and Recycling

The use of precious metal catalysts, particularly palladium-based systems, presents significant economic challenges for large-scale production [27]. Catalyst costs can represent a substantial portion of overall production expenses, making efficient recovery and recycling essential for commercial viability.

Heterogeneous catalyst systems have been developed to facilitate easier separation and recovery compared to homogeneous alternatives. Supported catalysts on polymer resins or inorganic supports enable simple filtration-based recovery while maintaining catalytic activity through multiple cycles [33]. Advanced catalyst design focuses on minimizing metal leaching and extending catalyst lifetime under industrial operating conditions.

Environmental and Waste Management

Industrial carbamate production generates various waste streams that require careful management to meet environmental regulations [31]. Solvent recovery and recycling systems have become standard practice to minimize waste generation and reduce operating costs.

Green chemistry principles have been increasingly applied to develop more environmentally benign synthetic processes. These include the use of renewable solvents, elimination of toxic reagents, and development of atom-efficient synthetic routes that minimize byproduct formation [9]. Continuous flow processing has demonstrated advantages in terms of reduced waste generation and improved process intensification.

Scale-Up Engineering Challenges

The transition from laboratory to industrial scale introduces significant heat and mass transfer challenges [34]. Carbamate synthesis reactions often involve exothermic steps that require careful temperature control to maintain product quality and prevent safety hazards.

Continuous flow reactor technology has emerged as a promising solution for scale-up challenges. These systems provide superior heat transfer characteristics, precise residence time control, and enhanced safety profiles compared to traditional batch processes [35] [7]. The modular nature of flow systems enables flexible production capacity scaling based on market demand.

Process Analytical Technology

Real-time monitoring and control systems are essential for maintaining consistent product quality in industrial-scale production. Advanced analytical techniques including in-line spectroscopy and automated sampling systems enable continuous monitoring of critical process parameters [34].

Statistical process control methods have been implemented to identify and correct process variations before they impact product quality. These systems integrate data from multiple measurement points to provide comprehensive process understanding and optimization opportunities [36].

Regulatory Compliance and Quality Assurance

The pharmaceutical application of carbamate intermediates requires compliance with stringent regulatory standards including Good Manufacturing Practice guidelines [31]. Quality assurance systems must demonstrate consistent product purity, enantiomeric excess, and absence of potential impurities.

Comprehensive analytical method validation is required to ensure reliable detection and quantification of all critical quality attributes. This includes development of chiral analytical methods capable of detecting trace levels of undesired stereoisomers [21]. Regular regulatory audits and inspections require detailed documentation of all manufacturing processes and quality control procedures.